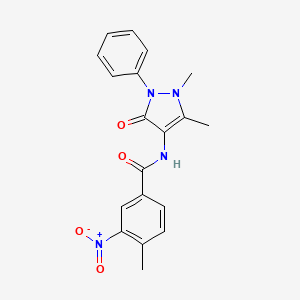acetyl}hydrazinylidene)butanamide](/img/structure/B15014091.png)
(3E)-N-(4-chlorobenzyl)-3-(2-{[(3-chloro-4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE is a complex organic molecule characterized by the presence of multiple functional groups, including chlorinated aromatic rings and amide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE typically involves multi-step organic reactions. The process begins with the chlorination of aromatic compounds to introduce chlorine atoms at specific positions. This is followed by the formation of amide bonds through reactions with appropriate amines and carboxylic acid derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to manage the exothermic nature of chlorination reactions. The subsequent steps would include automated systems for amide bond formation, purification processes such as recrystallization or chromatography, and quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The chlorinated aromatic rings are susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions would result in the replacement of chlorine atoms with other functional groups.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may explore its efficacy and safety in treating various diseases, particularly those involving inflammation or cancer.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its chlorinated aromatic rings and amide linkages make it suitable for applications in polymers, coatings, and adhesives.
作用机制
The mechanism of action of (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
Chlorinated Aromatics: Compounds like chlorobenzene and dichlorobenzene share the chlorinated aromatic ring structure.
Amides: Compounds such as acetamide and benzamide have similar amide linkages.
Uniqueness
What sets (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE apart is the combination of multiple functional groups in a single molecule, providing a unique set of chemical and physical properties. This makes it a valuable compound for diverse applications, from drug development to materials science.
属性
分子式 |
C20H20Cl2N4O3 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methylphenyl)-N'-[(E)-[4-[(4-chlorophenyl)methylamino]-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C20H20Cl2N4O3/c1-12-3-8-16(10-17(12)22)24-19(28)20(29)26-25-13(2)9-18(27)23-11-14-4-6-15(21)7-5-14/h3-8,10H,9,11H2,1-2H3,(H,23,27)(H,24,28)(H,26,29)/b25-13+ |
InChI 键 |
ZIIAKLYHGGHJHG-DHRITJCHSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NCC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
![Methyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15014015.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014022.png)

![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15014030.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15014032.png)

![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl benzoate](/img/structure/B15014034.png)
![N-(4-chlorophenyl)-3-[(2Z)-2-(3-fluorobenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B15014041.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B15014058.png)
![2,4-dichloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15014065.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15014067.png)
![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15014071.png)
